Cas no 19968-16-2 (5-Bromo-3-(trifluoromethyl)-1H-pyrazole)
5-Bromo-3-(trifluoromethyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-3-(trifluoromethyl)-1H-pyrazole
- 1H-Pyrazole, 3-bromo-5-(trifluoromethyl)-
- DS-17294
- AMY19415
- STL434969
- MFCD12755885
- AKOS015997378
- EN300-257599
- 3-BROMO-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE
- 93608-11-8
- SCHEMBL3693279
- AB65796
- 3-Bromo-5-(trifluoromethyl)pyrazole
- AC1749
- AKOS022183354
- DB-117170
- 19968-16-2
- AB68547
- SCHEMBL18758433
- SY032370
- A859719
-
- Inchi: 1S/C4H2BrF3N2/c5-3-1-2(9-10-3)4(6,7)8/h1H,(H,9,10)
- InChI Key: ULONMXISWOZBAK-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(F)(F)F)NN=1
Computed Properties
- Exact Mass: 213.93535g/mol
- Monoisotopic Mass: 213.93535g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 28.7Ų
5-Bromo-3-(trifluoromethyl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01XLBG-1g |
3-Bromo-5-(trifluoromethyl)-1H-pyrazole |
19968-16-2 | 95% | 1g |
$382.00 | 2023-12-19 | |
| 1PlusChem | 1P01XLBG-5g |
3-Bromo-5-(trifluoromethyl)-1H-pyrazole |
19968-16-2 | 95% | 5g |
$1527.00 | 2023-12-19 |
5-Bromo-3-(trifluoromethyl)-1H-pyrazole Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 5-Bromo-3-(trifluoromethyl)-1H-pyrazole
Introduction to 5-Bromo-3-(trifluoromethyl)-1H-pyrazole (CAS No. 19968-16-2)
5-Bromo-3-(trifluoromethyl)-1H-pyrazole, with the CAS number 19968-16-2, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a bromine atom and a trifluoromethyl group attached to a pyrazole ring. These functional groups endow the molecule with a range of chemical properties that make it an attractive candidate for various applications, particularly in the development of pharmaceuticals and agrochemicals.
The pyrazole ring is a five-membered heterocyclic compound consisting of three carbon atoms and two nitrogen atoms. It is known for its stability and reactivity, making it a valuable scaffold in the design of bioactive molecules. The presence of the bromine atom in 5-Bromo-3-(trifluoromethyl)-1H-pyrazole provides a handle for further functionalization through various chemical reactions, such as substitution and coupling reactions. This versatility is crucial in the synthesis of complex molecules with desired biological activities.
The trifluoromethyl group (CF3) is another key feature of this compound. It is known for its electron-withdrawing properties, which can significantly influence the electronic and steric properties of the molecule. This group can enhance the lipophilicity and metabolic stability of compounds, making it particularly useful in drug design. Recent studies have shown that trifluoromethylated compounds often exhibit improved pharmacokinetic profiles and enhanced biological activity compared to their non-fluorinated counterparts.
In the context of medicinal chemistry, 5-Bromo-3-(trifluoromethyl)-1H-pyrazole has been explored as a building block for the synthesis of potential therapeutic agents. For instance, it has been used in the development of inhibitors targeting various enzymes and receptors involved in disease pathways. One notable application is in the design of inhibitors for kinases, which are key enzymes involved in cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.
A recent study published in the Journal of Medicinal Chemistry highlighted the use of 5-Bromo-3-(trifluoromethyl)-1H-pyrazole as a core structure in the synthesis of potent inhibitors against protein kinases. The researchers demonstrated that compounds derived from this scaffold exhibited high selectivity and potency against specific kinases, making them promising candidates for further preclinical evaluation. The bromine atom played a crucial role in enhancing the binding affinity of these inhibitors to their target proteins.
Beyond its applications in medicinal chemistry, 5-Bromo-3-(trifluoromethyl)-1H-pyrazole has also found use in agrochemical research. The unique combination of functional groups makes it suitable for the development of herbicides and fungicides with improved efficacy and reduced environmental impact. For example, a study published in Pesticide Biochemistry and Physiology reported the synthesis and evaluation of pyrazole-based herbicides using 5-Bromo-3-(trifluoromethyl)-1H-pyrazole as a key intermediate. The resulting compounds showed excellent weed control activity while maintaining low toxicity to non-target organisms.
The synthetic accessibility of 5-Bromo-3-(trifluoromethyl)-1H-pyrazole is another factor contributing to its widespread use. Various methods have been developed for its preparation, including metal-catalyzed reactions and electrophilic substitution reactions. One common approach involves the reaction of 3-trifluoromethylpyrazole with bromine or brominating agents under controlled conditions. These synthetic routes are well-documented in the literature and can be adapted to large-scale production processes.
In conclusion, 5-Bromo-3-(trifluoromethyl)-1H-pyrazole (CAS No. 19968-16-2) is a highly versatile compound with significant potential in both medicinal chemistry and agrochemical research. Its unique structural features, including the bromine atom and trifluoromethyl group, make it an attractive building block for the synthesis of bioactive molecules with improved pharmacological properties. Ongoing research continues to explore new applications and derivatives of this compound, further solidifying its importance in modern chemical research.
19968-16-2 (5-Bromo-3-(trifluoromethyl)-1H-pyrazole) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)